molecular formula C11H21NO B13167453 1-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl]propan-1-ol

1-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl]propan-1-ol

Katalognummer: B13167453
Molekulargewicht: 183.29 g/mol
InChI-Schlüssel: FUIBWEUYJJXOBZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-(Aminomethyl)bicyclo[221]heptan-2-yl]propan-1-ol is a complex organic compound characterized by its bicyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl]propan-1-ol typically involves multiple steps, starting with the formation of the bicyclic core. One common method involves the Diels-Alder reaction to create the bicyclo[2.2.1]heptane structure, followed by functionalization to introduce the aminomethyl and propanol groups. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process while maintaining high standards of quality control.

Analyse Chemischer Reaktionen

Types of Reactions

1-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl]propan-1-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Conditions often involve nucleophiles like halides or amines under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce various alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

1-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl]propan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various conditions.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 1-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl]propan-1-ol exerts its effects involves interactions with specific molecular targets. These interactions can modulate biochemical pathways, leading to various physiological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Norborneol: Shares the bicyclic structure but differs in functional groups.

    Borneol: Another bicyclic compound with similar structural features but distinct chemical properties.

    Isoborneol: A stereoisomer of borneol with different spatial arrangement of atoms.

Uniqueness

1-[2-(Aminomethyl)bicyclo[221]heptan-2-yl]propan-1-ol is unique due to its specific functional groups and the combination of the aminomethyl and propanol moieties

Eigenschaften

Molekularformel

C11H21NO

Molekulargewicht

183.29 g/mol

IUPAC-Name

1-[2-(aminomethyl)-2-bicyclo[2.2.1]heptanyl]propan-1-ol

InChI

InChI=1S/C11H21NO/c1-2-10(13)11(7-12)6-8-3-4-9(11)5-8/h8-10,13H,2-7,12H2,1H3

InChI-Schlüssel

FUIBWEUYJJXOBZ-UHFFFAOYSA-N

Kanonische SMILES

CCC(C1(CC2CCC1C2)CN)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.